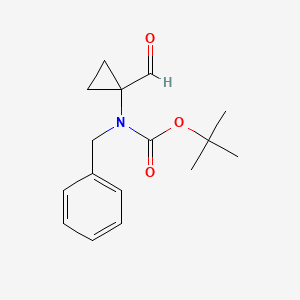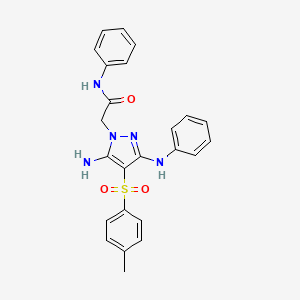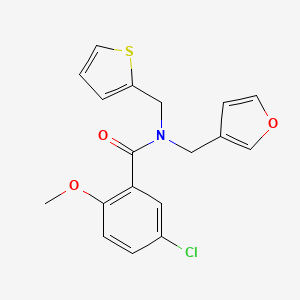
1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It contains a pyrrolidine-2,5-dione ring, an azetidin-3-yl group, and a pyridin-2-yloxy group . The molecular formula of this compound is C19H17N3O4.
Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine-2,5-dione ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Research has demonstrated the synthesis of derivatives related to pyrrolidine-2,5-dione, showing significant antibacterial and antifungal properties. For example, Bansode, Ansari, and Gawale (2011) reported the creation of new derivatives with potent activity against specific microbial strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Bansode, Ansari, & Gawale, 2011).
Anti-Cancer Properties
Another study by Singh and Paul (2006) focused on the anti-cancer activities of pyrrolidine-2,5-dione derivatives. Their findings indicate significant efficacy against various human tumor cell lines, suggesting the potential of these compounds in cancer therapy (Singh & Paul, 2006).
Herbicidal Applications
Zhu et al. (2005) synthesized a series of derivatives with excellent herbicidal activities, offering a new approach to weed control in agriculture. The study highlights the importance of structural modifications to enhance the herbicidal effectiveness of pyrrolidine-2,5-dione-based compounds (Zhu et al., 2005).
Organic Synthesis and Drug Development
A study by Yan et al. (2018) explored the conversion of pyrrolidine-2,5-dione to maleimide, a reaction of interest in organic synthesis and drug development. Their findings offer insights into the thermodynamics and kinetics of such transformations, broadening the utility of pyrrolidine-2,5-dione in synthetic chemistry (Yan et al., 2018).
HIV-1 Attachment Inhibitors
Wang et al. (2009) developed azaindole derivatives from pyrrolidine-2,5-dione compounds, showing promise as inhibitors of HIV-1 attachment. This research paves the way for new treatments for HIV-1 by targeting the virus's attachment process (Wang et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17-7-8-18(24)22(17)14-11-21(12-14)19(25)13-4-3-5-15(10-13)26-16-6-1-2-9-20-16/h1-6,9-10,14H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSGQLQQXWGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide](/img/structure/B2434512.png)






![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2434524.png)